![molecular formula C19H13NO4 B185238 Diphenyl pyridine-2,6-dicarboxylate CAS No. 10448-12-1](/img/structure/B185238.png)
Diphenyl pyridine-2,6-dicarboxylate
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Description
Diphenyl pyridine-2,6-dicarboxylate is a useful research compound. Its molecular formula is C19H13NO4 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Diphenyl pyridine-2,6-dicarboxylate derivatives have shown promise in the treatment of various proliferative diseases, including cancer. Research indicates that these compounds can stabilize telomeric G-quadruplex DNA structures, which are crucial for the regulation of gene expression and cellular aging. This stabilization is linked to potential anticancer therapies aimed at inducing senescence in cancer cells .
Pharmaceutical Formulations
The compounds derived from this compound can be formulated into various pharmaceutical preparations such as tablets and injections. These formulations are designed to deliver active ingredients effectively for therapeutic use against conditions like rheumatoid arthritis and psoriasis . The ability to synthesize these compounds under mild conditions enhances their applicability in drug development.
Compound | Therapeutic Use | Administration Form | Target Diseases |
---|---|---|---|
This compound | Anticancer agent | Oral, injectable | Cancer, rheumatoid arthritis |
4-substituted derivatives | Proliferative diseases | Tablets, capsules | Psoriasis, cirrhosis |
Materials Science
Coordination Chemistry
this compound serves as a versatile ligand in coordination chemistry. Its ability to form complexes with various metal ions has implications for catalysis and materials synthesis. For instance, thallium complexes derived from this compound have been studied for their electrochemical properties and potential use as semiconductors .
Sensors and Probes
The structural features of this compound make it an attractive candidate for developing sensors and probes. Its derivatives can be engineered to exhibit specific binding affinity towards biomolecules or environmental pollutants, enabling their use in biosensing applications .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is particularly valuable in the development of new antibiotics or antimicrobial agents that can combat resistant strains .
Neuroprotective Effects
Studies involving neuroprotection have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases where oxidative stress plays a critical role .
Case Studies
- Stabilization of G-Quadruplex DNA
-
Antimicrobial Screening
- A series of dip
Properties
CAS No. |
10448-12-1 |
---|---|
Molecular Formula |
C19H13NO4 |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
diphenyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H13NO4/c21-18(23-14-8-3-1-4-9-14)16-12-7-13-17(20-16)19(22)24-15-10-5-2-6-11-15/h1-13H |
InChI Key |
HGRACXZSQPEEPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.